Dimethyl allylphosphonate

CAS No.: 757-54-0

Cat. No.: VC3713364

Molecular Formula: C5H11O3P

Molecular Weight: 150.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 757-54-0 |

|---|---|

| Molecular Formula | C5H11O3P |

| Molecular Weight | 150.11 g/mol |

| IUPAC Name | 3-dimethoxyphosphorylprop-1-ene |

| Standard InChI | InChI=1S/C5H11O3P/c1-4-5-9(6,7-2)8-3/h4H,1,5H2,2-3H3 |

| Standard InChI Key | ZOSQAGGCVFVCNO-UHFFFAOYSA-N |

| SMILES | COP(=O)(CC=C)OC |

| Canonical SMILES | COP(=O)(CC=C)OC |

Introduction

Chemical Structure and Properties

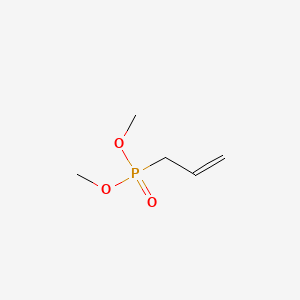

Dimethyl allylphosphonate is characterized by a phosphonate group bonded to an allyl group, with the molecular formula C5H11O3P. This organophosphorus compound features two methoxy groups attached to a phosphoryl center, with an allyl group completing the structure. Its IUPAC name is 3-dimethoxyphosphorylprop-1-ene, reflecting its chemical composition and structure.

Physical and Chemical Properties

Dimethyl allylphosphonate exhibits specific physical and chemical characteristics that influence its applications and handling requirements. The compound is a flammable liquid that must be stored away from high temperatures and ignition sources.

| Property | Value |

|---|---|

| Molecular Formula | C5H11O3P |

| Molecular Weight | 150.11 g/mol |

| CAS Number | 757-54-0 |

| Physical State | Liquid |

| Boiling Point | 41-42°C (at 0.5 mmHg) |

| Density | 1.022 g/mL |

| IUPAC Name | 3-dimethoxyphosphorylprop-1-ene |

| InChI | InChI=1S/C5H11O3P/c1-4-5-9(6,7-2)8-3/h4H,1,5H2,2-3H3 |

| Canonical SMILES | COP(=O)(CC=C)OC |

The compound's relatively low boiling point under reduced pressure indicates its volatility, while its density is slightly higher than water. These properties affect its handling in laboratory and industrial settings and influence its suitability for various applications.

Synthesis Methods

Several synthetic routes exist for producing dimethyl allylphosphonate, with variations in efficiency, scalability, and product purity. Understanding these methods is crucial for researchers seeking to produce or work with this compound.

Laboratory Synthesis

In laboratory settings, dimethyl allylphosphonate can be synthesized through the reaction of allyl alcohol with dimethyl phosphite in the presence of a base, typically sodium hydride. This nucleophilic substitution reaction yields the desired phosphonate ester with good efficiency.

Another approach involves the reaction of dichloroallylphosphonate with tetramethylphenoxide, which provides an alternative route depending on reagent availability and desired reaction conditions.

Industrial Production

Industrial-scale production of dimethyl allylphosphonate typically employs continuous flow reactors to ensure efficient mixing and reaction control. These large-scale processes are optimized for high yield and purity, with careful consideration of reaction parameters to maximize efficiency and product quality.

The industrial methods often mirror laboratory approaches but with adaptations for scale, safety, and economic viability. Process optimization focuses on minimizing waste, reducing energy consumption, and ensuring consistent product specifications.

Chemical Reactivity

Dimethyl allylphosphonate undergoes various chemical transformations that make it valuable in organic synthesis and materials development. Its reactivity profile is influenced by both the phosphonate group and the allyl functionality.

Oxidation and Reduction

The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form phosphonic acid derivatives. Conversely, reducing agents like lithium aluminum hydride can transform it into phosphine derivatives.

Substitution Reactions

Dimethyl allylphosphonate readily participates in nucleophilic substitution reactions where the allyl group can be replaced by other nucleophiles. These reactions typically employ bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution process.

Carbon-Phosphorus Bond Formation

One of the most valuable aspects of dimethyl allylphosphonate in organic synthesis is its utility in forming carbon-phosphorus bonds. These reactions are essential in constructing more complex organophosphorus compounds for various applications.

Pharmaceutical Applications

Dimethyl allylphosphonate has emerged as a significant compound in pharmaceutical research, particularly in the development of antiviral agents and enzyme inhibitors.

Prodrug Development

Research indicates that dimethyl allylphosphonate serves as an effective prodrug precursor in the synthesis of nucleoside phosphates and phosphonates. It has been specifically involved in reactions producing bis(POM)- and bis(POC)-allylphosphonates, which are crucial intermediates in antiviral agent development.

Enzyme Inhibition

The compound's structure makes it suitable for developing phosphonate-based enzyme inhibitors. These inhibitors can potentially disrupt essential enzymatic processes in pathogens, offering therapeutic possibilities against various diseases.

Antimicrobial Properties

Dimethyl allylphosphonate exhibits notable antimicrobial characteristics that have attracted research interest in addressing infectious disease challenges.

Serine Hydrolase Inhibition

Research demonstrates that dimethyl allylphosphonate has been utilized in synthesizing phosphonofluoridates, which function as serine hydrolase inhibitors. This mechanism provides a foundation for developing antibacterial and antiviral therapies targeting specific enzymatic pathways.

Comparative Antimicrobial Activity

When compared to related compounds like diethyl allylphosphonate, dimethyl allylphosphonate shows significantly higher antimicrobial activity, suggesting that the methyl esters confer enhanced bioactivity compared to their ethyl counterparts.

Flame Retardant Applications

One of the most promising applications of dimethyl allylphosphonate is in flame retardancy, particularly for improving safety in materials and energy storage devices.

Polymer Modification

The compound functions as a reactive flame retardant when incorporated into polymeric materials such as polyacrylates. By chemically bonding to the polymer matrix during synthesis, it imparts durable flame-retardant properties to the resulting materials.

Mechanism of Flame Retardancy

Phosphorus-containing compounds like dimethyl allylphosphonate typically operate in the condensed phase during polymer combustion. They promote char formation, creating a protective layer that inhibits further burning by limiting oxygen access and heat transfer to the underlying material.

Advanced Materials Applications

Beyond flame retardancy, dimethyl allylphosphonate contributes to the development of advanced materials with specialized properties.

Fuel Cell Membrane Development

Research explores dimethyl allylphosphonate as a precursor for creating proton-conducting membranes in fuel cells. These membranes are essential for proton transport while preventing direct contact between fuel and oxygen.

Current industry-standard membranes like Nafion® face limitations, particularly at temperatures above 80°C. Studies show that plasma polymerization of dimethyl allylphosphonate can create thin films rich in phosphonic acid groups, which exhibit proton conductivity even under low humidity conditions.

Plasma Polymerization Advantages

The plasma polymerization process offers precise control over membrane properties through adjustment of plasma conditions. Research indicates that pulsed plasma deposition leads to higher growth rates and lower film density compared to continuous plasma.

This control enables tailoring of membrane properties such as proton conductivity and water sorption, which are crucial for fuel cell performance under varying operating conditions.

Organic Synthesis Applications

Dimethyl allylphosphonate serves as a versatile reagent in organic synthesis, enabling the creation of complex molecules with specific functionalities.

Ene-Yne Metathesis

Research demonstrates that dimethyl allylphosphonate can be successfully employed in ene-yne metathesis reactions, yielding high selectivity for Z-isomers. This selectivity makes it valuable in synthetic organic chemistry where stereochemical control is essential.

Michaelis–Arbuzov Reaction Enhancement

The use of dimethyl allylphosphonate in Michaelis–Arbuzov reactions has shown enhanced efficiency in synthesizing alkylphosphonates. These products are important intermediates in pharmaceutical applications and materials science.

Comparative Analysis with Related Compounds

Understanding how dimethyl allylphosphonate compares to similar compounds provides insight into its unique properties and applications.

| Property/Characteristic | Dimethyl Allylphosphonate | Diethyl Allylphosphonate | Dimethyl Methylphosphonate |

|---|---|---|---|

| Antimicrobial Activity | Significant | Moderate | Limited |

| Flame Retardant Efficiency | Excellent | Poor | Good |

| Typical Synthesis Yield | Up to 92% | Moderate | High |

| Application in Prodrugs | Extensive | Limited | Minimal |

| Molecular Weight | 150.11 g/mol | Higher | Lower |

| Volatility | Higher | Lower | Higher |

This comparison highlights the unique advantages of dimethyl allylphosphonate, particularly its superior antimicrobial activity and flame retardant properties compared to structurally related compounds.

Future Research Directions

Dimethyl allylphosphonate continues to attract research interest across multiple disciplines, with several promising avenues for future investigation.

Pharmaceutical Development

Further research into the compound's role as a precursor for antiviral and antibacterial agents could yield new therapeutic approaches for challenging infectious diseases. Its potential in prodrug development remains particularly promising.

Advanced Energy Materials

The compound's demonstrated utility in flame-retardant electrolytes suggests potential for broader applications in energy storage technology. Research could explore optimized formulations for maximum safety enhancement without compromising electrochemical performance.

Sustainable Synthesis Methods

Development of greener, more sustainable methods for synthesizing dimethyl allylphosphonate could reduce environmental impact while improving efficiency. This might include catalytic approaches, solvent-free methods, or continuous flow processes with reduced waste generation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume